molecular formula C18H14N4OS B2703257 N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide CAS No. 307512-12-5

N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide

Cat. No.: B2703257
CAS No.: 307512-12-5
M. Wt: 334.4
InChI Key: VDJPELBYIPGNFH-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring, a triazolopyridine moiety, and a sulfanylacetamide group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazolopyridine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine ring.

    Attachment of the Naphthalene Ring: The naphthalene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Introduction of the Sulfanylacetamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Naphthoic acid
  • 2-Naphthoic acid
  • 9-Anthracenecarboxylic acid
  • Biphenyl-4-carboxylic acid

Uniqueness

N-(naphthalen-1-yl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide stands out due to its unique combination of a naphthalene ring, triazolopyridine moiety, and sulfanylacetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-naphthalen-1-yl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4OS/c23-17(12-24-18-21-20-16-10-3-4-11-22(16)18)19-15-9-5-7-13-6-1-2-8-14(13)15/h1-11H,12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJPELBYIPGNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C4N3C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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